![molecular formula C12H17ClN2 B1375170 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine CAS No. 1338943-69-3](/img/structure/B1375170.png)
2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring attached to a phenyl ring via an ethan-1-amine linker. The phenyl ring has a chlorine substituent at the 2-position .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives are generally characterized by their sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Enantioselectivity
Highly enantioselective syntheses of derivatives, like (S)-2-aryl-Boc-pyrrolidines, are achieved using 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine derivatives. These reactions exhibit significant solvent dependence and yield enantiomeric excesses of up to 96% (Wu, Lee, & Beak, 1996).
Anti-bacterial and Anti-viral Potential
Novel Schiff bases synthesized from 2-benzoylpyridine show promising anti-bacterial activity against pathogenic bacteria species. In addition, molecular docking studies suggest potential as SARS-CoV-2 inhibitors, which is significant in the context of the COVID-19 pandemic (Al‐Janabi, Elzupir, & Yousef, 2020).
Anticonvulsant Activity
Derivatives of this compound have been evaluated for their anticonvulsant activity in animal models. These studies show that certain derivatives exhibit significant activity in models of human partial and therapy-resistant epilepsy (Kamiński, Wiklik, & Obniska, 2015).
Applications in Organic Synthesis
This compound is utilized in microwave-assisted organic synthesis processes. These processes result in products with potential antibacterial properties, demonstrating the compound's utility in synthesizing biologically active molecules (Merugu, Ramesh, & Sreenivasulu, 2010).
Therapeutic Applications
Derivatives of this compound have been identified as potent antagonists for melanin-concentrating hormone receptor-1 (MCH-R1), which has implications in therapeutic applications for conditions like obesity and anxiety (Huang et al., 2005).
Catalysis and Chemical Synthesis
This compound has been used in the synthesis of complex molecules with potential applications in catalysis. For instance, scandium, yttrium, and lanthanum complexes involving pyrrolidin-1-yl derivatives have been synthesized and shown to be effective in catalytic processes (Ge, Meetsma, & Hessen, 2009).
Structural Chemistry
The crystal structure of secondary amines like 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, derived from similar compounds, has been characterized, contributing to the understanding of molecular structures in chemistry (Adeleke & Omondi, 2022).
Photophysical Properties
Copper(II) complexes supported by derivatives of this compound have been studied for their photophysical properties, contributing to the development of luminescent materials (Kunishita et al., 2008).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine is a complex molecule that may interact with multiple targets. While specific information about this compound is limited, it’s known that pyrrolidine derivatives can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The mode of action of this compound is likely to involve binding to its target proteins and modulating their activity. This can result in changes to cellular processes and biochemical pathways. The exact nature of these interactions and changes would depend on the specific targets involved .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if it acts as an antagonist of the vanilloid receptor 1, it could affect pain perception and inflammatory responses. If it modulates the insulin-like growth factor 1 receptor, it could impact cell growth and metabolism .
Pharmacokinetics
It’s known that the physicochemical properties of heterocyclic compounds can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. For example, if it inhibits phosphodiesterase type 5, it could increase intracellular levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect the compound’s solubility, stability, and ability to reach its targets .
Análisis Bioquímico
Biochemical Properties
2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, derivatives of pyrrolidine, such as this compound, have been shown to interact with enzymes like phosphodiesterase type 5, isocitrate dehydrogenase 1, and endothelin-converting enzyme 1 . These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, compounds containing the pyrrolidine ring have been reported to affect the cell cycle, exhibiting antioxidative and antibacterial properties . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in downstream signaling pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the pyrrolidine ring in the compound can interact with the active sites of enzymes, leading to competitive inhibition . Additionally, the chloro-substituted phenyl group can enhance the binding affinity of the compound to its target molecules through hydrophobic interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that compounds with similar structures can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular function. At high doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects are often observed, where a specific dosage range results in optimal biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may undergo oxidation, reduction, or conjugation reactions mediated by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the localization and accumulation of the compound in different cellular compartments, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes such as gene expression, energy production, and protein synthesis.
Propiedades
IUPAC Name |
2-(2-chloro-6-pyrrolidin-1-ylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-4-3-5-12(10(11)6-7-14)15-8-1-2-9-15/h3-5H,1-2,6-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEXMBPVKYRGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Cl)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)
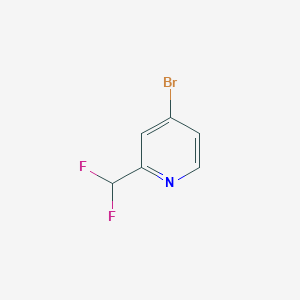


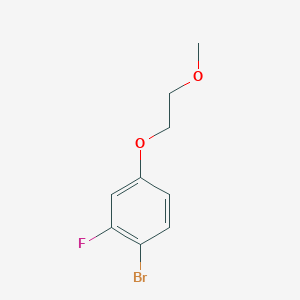

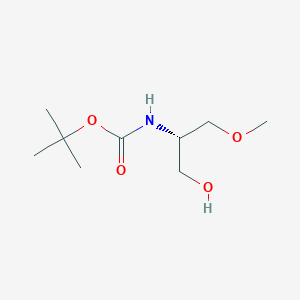
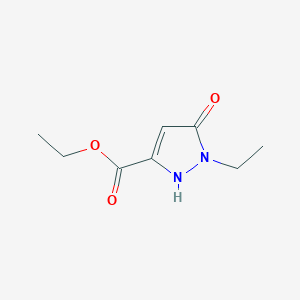
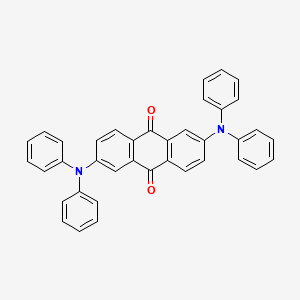
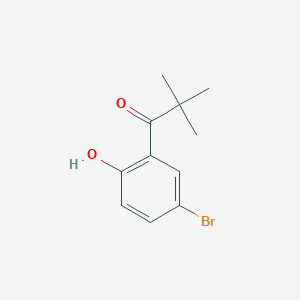
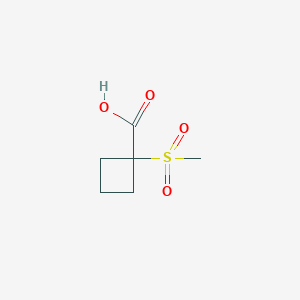
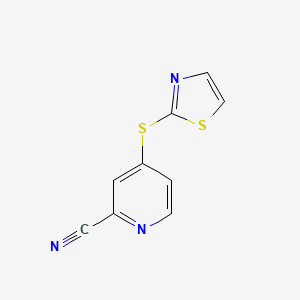
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)
